N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl esters, such as the one , often involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method typically yields good results and can tolerate a variety of amino acid side chains and substituents .Scientific Research Applications
Synthesis and Characterization
- Novel N-oxalyl derivatives of tebufenozide, containing a similar structure to the compound , were synthesized for their potential larvicidal activities, with some exhibiting higher activities than the parent compound, tebufenozide. These derivatives demonstrated altered physical properties like improved solubility in organic solvents compared to tebufenozide (Mao et al., 2004).
- The synthesis of benzaldehyde N-[(E)-phenylmethylidene]hydrazones involved the reaction of substituted tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates with gaseous HCl, yielding the target compounds in very good yields. This study provided insights into the structural properties of such compounds (Obreza & Urleb, 2002).
Advanced Organic Synthesis Techniques
- Research on C(α), N-Hydrazones of hydrazinecarboxylic acid, 1, 1-dimethylethyl ester, closely related to the chemical , involved metalation with lithium diisopropylamide. The subsequent condensation with aromatic esters and acid cyclization yielded substituted 1H-pyrazole-1-carboxylic acid, 1, 1-dimethylethyl esters, contributing to the knowledge of synthesizing complex organic compounds (Church et al., 1996).
Chemical Structure and Properties Analysis
- A study focusing on the synthesis and crystal structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine revealed intricate details about the crystal structure and intermolecular hydrogen bond formations. Such studies are crucial for understanding the molecular interactions and properties of complex organic compounds (Xia, 2001).
properties
IUPAC Name |
tert-butyl N-[(C-benzyl-N-cyclopentylcarbonimidoyl)amino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-20-16(19-15-11-7-8-12-15)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYJXGLXGMEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CCCC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.